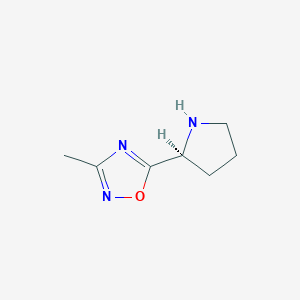

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGJKMIHQOPDG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide, which is generated in situ from an oxime and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and pyrrolidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole has been investigated for its neuropharmacological properties. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders. Research indicates that compounds with oxadiazole moieties can exhibit significant activity against various neurological conditions, including anxiety and depression .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its efficacy against a range of bacterial strains highlights its potential as a lead compound for antibiotic development. The compound's mechanism of action appears to involve disruption of microbial cell membrane integrity .

Agrochemical Research

Pesticidal Properties

The compound has been explored in agrochemical applications, particularly as a pesticide. Its ability to affect pest behavior and physiology makes it a candidate for the development of environmentally friendly pest control agents. Preliminary studies suggest that this compound can influence the growth and reproduction of target pest species .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical modifications and transformations, facilitating the production of more complex molecules. This versatility is particularly valuable in pharmaceutical chemistry where diverse molecular architectures are required .

Case Study 1: Neuropharmacological Screening

In a study conducted to evaluate the neuropharmacological effects of this compound, researchers found that the compound exhibited significant anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety-like behaviors and concluded that the compound could modulate serotonin receptors effectively .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives with Pyrrolidinyl Substituents

- ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl Derivatives :

These compounds, such as 14.1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea , feature a urea moiety linked to the pyrrolidinyl-oxadiazole core. The additional phenyl and biphenyl groups enhance hydrophobic interactions, improving binding to targets like nAChRs. However, their larger size (e.g., molecular weight ~400 Da) reduces solubility compared to the simpler (S)-3-methyl-5-(2-pyrrolidinyl) derivative .

Isoxazole Analogs: ABT 418

- ABT 418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole):

This compound replaces the 1,2,4-oxadiazole ring with an isoxazole, altering electronic properties and receptor affinity. ABT 418 exhibits cognition-enhancing and anxiolytic effects via selective nAChR activation (EC₅₀ = 209 µM in PC12 cells), but its potency is ~4-fold lower than nicotine. In contrast, (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole’s oxadiazole ring may improve metabolic stability due to reduced susceptibility to hydrolysis .

Antifungal/Nematicidal 1,2,4-Oxadiazoles

- Amide-functionalized 1,2,4-oxadiazoles: Derivatives with amide fragments (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) demonstrate broad antifungal and nematicidal activities. The absence of an amide group in this compound limits its direct antifungal utility but may redirect its bioactivity toward neurological targets .

Triazole and 1,3,4-Oxadiazole Derivatives

- [1,2,4]Triazole-3-thiol: This triazole derivative shows cytotoxic activity against HCT-116 colon carcinoma cells (comparable to vinblastine). The 1,2,4-oxadiazole scaffold in (S)-3-methyl-5-(2-pyrrolidinyl) derivatives may offer distinct electronic profiles, favoring neurological over anticancer applications .

- 1,3,4-Oxadiazoles :

These isomers exhibit stronger anticholinesterase activity due to enhanced conjugation and hydrogen bonding. For example, substituted 1,3,4-oxadiazoles inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), whereas 1,2,4-oxadiazoles like the target compound are more selective for AChE .

Structural and Functional Analysis

Key Structural Differences

Biological Activity

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanism of action, and various therapeutic applications.

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.18 g/mol

- CAS Number : 343246-61-7

Synthesis Methods

The synthesis of this compound typically involves the cyclization of pyrrolidine derivatives with nitrile oxides. This method allows for the generation of the oxadiazole ring under specific reaction conditions, which can be optimized for yield and purity .

This compound exhibits its biological effects through interactions with various molecular targets. It may inhibit enzymes involved in disease pathways, leading to therapeutic effects such as:

- Anticancer Activity : Inhibits cancer cell proliferation by targeting specific proteins and enzymes.

- Antimicrobial Activity : Exhibits potential against various pathogens by disrupting their metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Cell Line Studies : The compound has shown promising activity against human cancer cell lines such as A549 (lung adenocarcinoma) and others. The IC50 values indicate significant cytotoxicity, particularly in modified derivatives .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | A549 | 92.4 | Moderate |

| Modified Derivative 1 | OVXF 899 | 2.76 | High |

| Modified Derivative 2 | PXF 1752 | 9.27 | High |

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | < 64 | No Activity |

| Multidrug-resistant E. coli | < 64 | No Activity |

These findings suggest that while the compound has potential therapeutic uses, its efficacy may vary depending on structural modifications and the target organism .

Case Studies and Research Findings

- Novel Derivatives : Research has demonstrated that derivatives of this compound exhibit enhanced biological activities compared to the parent compound. Modifications have led to improved selectivity and potency against specific cancer cell lines.

- Mechanism-Based Approaches : Studies have focused on understanding the mechanisms through which these compounds exert their effects. For instance, hybridization with other pharmacophores has been explored to enhance anticancer activity by targeting multiple pathways involved in tumor growth .

Q & A

[Basic] What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole?

To optimize enantiomeric purity, consider:

- Chiral auxiliary-assisted cyclization : Use enantiomerically pure pyrrolidine precursors during the oxadiazole ring formation. For example, coupling 2-pyrrolidinyl amides with methyl-substituted amidoximes under mild acidic conditions (e.g., CF₃COOH in acetonitrile) can yield stereospecific products .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereochemistry.

- Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis.

[Basic] Which spectroscopic and computational methods are critical for confirming the stereochemistry of this compound?

- NMR spectroscopy : Analyze and NMR for diastereotopic proton splitting and coupling constants. For example, pyrrolidine ring protons exhibit distinct splitting patterns in the (S)-enantiomer .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction.

- Electronic circular dichroism (ECD) : Compare experimental ECD spectra with density functional theory (DFT)-calculated spectra to confirm stereochemistry .

[Advanced] How can molecular docking predict the interaction of this compound with neurological targets like acetylcholinesterase (AChE)?

- Target preparation : Retrieve AChE structures (e.g., PDB ID 4EY7) and prepare the protein (remove water, add hydrogens) using tools like Discovery Studio .

- Ligand preparation : Optimize the compound’s geometry with Gaussian09 and generate electrostatic potential (ESP) maps via Multiwfn to identify nucleophilic/electrophilic regions .

- Docking simulations : Use AutoDock Vina to assess binding modes. Focus on interactions with the catalytic triad (Ser203, His447, Glu334) and peripheral anionic site (Tyr337). Validate results with molecular dynamics (MD) simulations .

[Advanced] What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., using liver microsomes), and blood-brain barrier permeability. Poor in vivo activity may stem from rapid clearance or insufficient bioavailability .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites. For example, oxidation of the pyrrolidine ring could reduce efficacy .

- Dose-response refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences.

[Basic] How does the 1,2,4-oxadiazole scaffold influence the compound’s bioactivity?

The oxadiazole ring:

- Enhances metabolic stability via resistance to enzymatic hydrolysis.

- Acts as a hydrogen bond acceptor, facilitating interactions with targets like AChE or PLK1 kinase.

- Modulates lipophilicity (logP) to balance membrane permeability and solubility. Substitutions at C3 and C5 (e.g., methyl, pyrrolidinyl) fine-tune these properties .

[Advanced] What in silico tools evaluate the compound’s potential as a multi-target agent for neurodegenerative diseases?

- QSAR modeling : Use DRAGON or PaDEL-Descriptor to compute molecular descriptors (e.g., topological polar surface area, H-bond donors/acceptors) and correlate with anti-AChE or anti-tau aggregation activity .

- Network pharmacology : Build target-pathway networks using STITCH or STRING to identify off-target effects (e.g., interactions with NMDA receptors or β-secretase) .

[Basic] How to assess the compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours and monitor degradation via HPLC. Oxadiazoles are typically stable in acidic conditions but may hydrolyze in strongly basic media .

- Light/temperature stability : Expose solid samples to UV light (254 nm) or 40°C for 72 hours. Check for isomerization or decomposition using TLC or NMR .

[Advanced] What synthetic routes enable the introduction of bioisosteric replacements (e.g., thiazole, triazole) to the oxadiazole core?

- Route 1 : Replace pyrrolidine with thiazole via a Staudinger/aza-Wittig reaction. React amidoximes with thiazole-carboxylic acids in POCl₃ to form 5-(thiazolylmethyl)-1,2,4-oxadiazoles .

- Route 2 : Synthesize bis-oxadiazoles by condensing diaminoglyoxime with triethyl orthoacetate. These derivatives show enhanced π-π stacking in enzyme binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.